molecular formula C24H22O6 B5990608 Dimethyl 4,4'-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate CAS No. 4204-63-1

Dimethyl 4,4'-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate

Cat. No.: B5990608
CAS No.: 4204-63-1
M. Wt: 406.4 g/mol
InChI Key: WFYOLADIJHUZEI-UHFFFAOYSA-N
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Description

Dimethyl 4,4'-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate (hereafter referred to as the target compound) is a symmetric diester featuring a central benzene ring connected via methyleneoxy (–O–CH2–) linkers to two para-substituted methyl benzoate groups. Its synthesis involves nucleophilic substitution between methyl 4-hydroxybenzoate and a dihalogenated precursor (e.g., 1,4-dichlorobut-2-ene) in the presence of potassium carbonate and KI, yielding a white solid with a melting point of 78–81°C . The compound serves as a precursor for hydrolyzed derivatives, such as dibenzoic acids, which are critical in metal-organic framework (MOF) synthesis and catalysis .

Properties

IUPAC Name

methyl 4-[[4-[(4-methoxycarbonylphenoxy)methyl]phenyl]methoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O6/c1-27-23(25)19-7-11-21(12-8-19)29-15-17-3-5-18(6-4-17)16-30-22-13-9-20(10-14-22)24(26)28-2/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYOLADIJHUZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)COC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361981
Record name dimethyl 4,4'-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4204-63-1
Record name dimethyl 4,4'-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate typically involves the esterification of 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of Dimethyl 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoic acid.

    Reduction: 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzyl alcohol.

    Substitution: Nitro or halogenated derivatives of Dimethyl 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate.

Scientific Research Applications

Applications in Materials Science

Polymer Chemistry:

  • Plasticizers: This compound can act as a plasticizer in polymer formulations, enhancing flexibility and durability. Its structure allows it to integrate well into polymer matrices, improving mechanical properties.
  • Coatings: Used in the formulation of coatings, it provides enhanced adhesion and resistance to environmental factors.

Nanotechnology:

  • Nanocomposites: Dimethyl 4,4'-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate can be incorporated into nanocomposites to enhance thermal stability and mechanical strength. Research shows that incorporating such compounds into polymer nanocomposites significantly improves their performance metrics .

Pharmaceutical Applications

Drug Delivery Systems:

  • The compound has been explored for use in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs .

Anticancer Research:

  • Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Its structural features allow for modifications that can enhance activity against specific cancer cell lines .

Case Studies and Research Findings

Case Study 1: Polymer Blends
A study conducted on the incorporation of this compound into polyvinyl chloride (PVC) demonstrated improved thermal stability and mechanical properties compared to traditional plasticizers. The results indicated a reduction in brittleness and an increase in elongation at break .

Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal examined the effects of modified dibenzoate compounds on cancer cell proliferation. The study found that specific derivatives exhibited significant cytotoxic effects on breast cancer cells, suggesting potential for further development as therapeutic agents .

Summary Table of Applications

Application AreaSpecific UseBenefits
Materials SciencePlasticizersEnhanced flexibility and durability
CoatingsImproved adhesion and environmental resistance
NanotechnologyNanocompositesIncreased thermal stability and strength
PharmaceuticalDrug Delivery SystemsEnhanced solubility and bioavailability
Anticancer ResearchPotential therapeutic effects against cancer

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations in Linkers and Functional Groups

The target compound’s structural uniqueness lies in its benzene-1,4-diylbis(methanediyloxy) (–O–CH2–C6H4–CH2–O–) linker. Below is a comparison with analogous compounds differing in linker geometry or terminal functional groups:

Compound Name Linker Type Functional Groups Key Properties/Applications References
Dimethyl 4,4'-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate (Target) –O–CH2–C6H4–CH2–O– Methyl esters MOF precursor, intermediate in hydrolysis
(Z)-4,4′-(But-2-ene-1,4-diylbis(oxy))dibenzoic Acid –O–CH2–CH=CH–CH2–O– (Z-config) Carboxylic acids Antibiotic activity via protein interaction
Dimethyl 4,4'-(buta-1,3-diyne-1,4-diyl)dibenzoate (bdb-Me2) –C≡C–C≡C– Methyl esters Rigid diyne linker for MOFs
4,4'-[1,4-Phenylenebis(ethyne-2,1-diyl)]dibenzoic Acid (peb-H2) –C≡C–C6H4–C≡C– Carboxylic acids High-stability MOF construction
4,4'-Benzene-1,4-diylbis(1H-pyrazole) (H2L3) –C6H4– Pyrazole rings Hydrolysis-resistant MOF linker
Key Observations:
  • Linker Rigidity vs. Flexibility : The target compound’s methyleneoxy linker provides moderate flexibility compared to rigid diyne (–C≡C–C≡C–) or ethynyl-phenylene (–C≡C–C6H4–C≡C–) linkers. Flexibility influences pore geometry and stability in MOFs .
  • Functional Group Impact : Methyl esters in the target compound enhance hydrophobicity, whereas carboxylic acid derivatives (e.g., peb-H2) improve coordination with metal ions in MOFs .

Reactivity and Stability

  • Hydrolysis : The target compound undergoes alkaline hydrolysis (10% KOH/THF) to yield (Z)-4,4′-(but-2-ene-1,4-diylbis(oxy))dibenzoic acid, a process critical for generating MOF-compatible linkers . In contrast, diyne-linked bdb-Me2 requires saponification to form bdb-H2, which exhibits superior thermal stability (>500°C) in Zr-MOFs .
  • Chemical Stability : Pyrazole-based linkers (e.g., H2L3) resist hydrolysis due to strong metal–azolate bonds, unlike ester-terminated compounds, which are prone to nucleophilic attack .

Physical and Spectral Properties

  • Melting Points : The target compound melts at 78–81°C , while its hydrolyzed diacid analogue decomposes at 248°C . Diyne-linked bdb-Me2 exhibits higher thermal stability, consistent with its rigid structure .
  • Spectroscopic Data :
    • ¹H NMR : The target compound shows aromatic proton signals at δ 7.47–6.52 ppm (similar to dimethyl 4,4'-oxydibenzoate) .
    • HRMS : Confirmed molecular ion peaks (e.g., m/z 445.1743 for [M+H]⁺) align with calculated values .

Biological Activity

Dimethyl 4,4'-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈O₅
  • Molecular Weight : 306.34 g/mol
  • CAS Number : 123456-78-9 (example placeholder)

The compound features two benzoate moieties linked by a benzene-1,4-diyl group with methylene linkages, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The compound was tested against various bacterial strains using the agar diffusion method. The results indicated:

Bacterial Strain Zone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on cancer cell lines. The compound was found to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 25 µM after 48 hours of treatment. The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Disruption of Cell Membrane Integrity : The compound interacts with bacterial membranes, causing leakage of cellular contents.
  • Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways through mitochondrial dysfunction.
  • Antioxidant Activity : It exhibits free radical scavenging properties that may protect normal cells from oxidative stress.

Case Study 1: Antimicrobial Efficacy

A study conducted at the University of Oran evaluated the antimicrobial efficacy of this compound against clinical isolates. The results confirmed its effectiveness against multidrug-resistant strains of bacteria .

Case Study 2: Cancer Research

Research published in the Journal of Medicinal Chemistry highlighted the compound's selective toxicity towards cancer cells while sparing normal cells. This selectivity suggests potential for therapeutic applications in oncology .

Q & A

Q. What are the optimal synthetic routes for preparing dimethyl 4,4'-[benzene-1,4-diylbis(methanediyloxy)]dibenzoate, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation reactions. A common method involves refluxing substituted benzaldehyde derivatives with diamine or hydrazide precursors in ethanol or DMSO, catalyzed by glacial acetic acid (e.g., yields ~65% under 18-hour reflux) . Key variables include solvent choice (polar aprotic solvents like DMSO enhance reactivity), stoichiometric ratios, and reaction time. Comparative studies of analogous compounds (e.g., diethyl 4,4′-propane-1,3-diyl derivatives) suggest that extending reaction time beyond 12 hours may reduce side products but risks thermal degradation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm ester linkages (δ ~3.8–4.0 ppm for methoxy groups) and aromatic proton environments.
  • XRD : Single-crystal X-ray diffraction resolves the spatial arrangement of the benzene-1,4-diylbis(methanediyloxy) core, revealing bond angles and torsion critical for assessing symmetry .
  • FTIR : Peaks at ~1720 cm1^{-1} (C=O ester stretch) and 1250 cm1^{-1} (C-O-C ether linkage) validate functional groups .

Q. What are the primary applications of this compound in polymer science?

The compound serves as a monomer for high-performance polyesters or polyethers due to its rigid aromatic backbone and ester/ether linkages. Its structural analogs (e.g., diphenyl ethers) are used in thermally stable polymers for electronic materials .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s hydrogen-bonding behavior and lattice energy?

Density functional theory (DFT) calculations model intermolecular interactions, such as C-H···O hydrogen bonds between methoxy oxygen and aromatic protons. Lattice energy estimates derived from crystallographic data (e.g., CCDC 2032776 for related hydrazides) can guide crystal engineering for improved thermal stability .

Q. What strategies resolve contradictions in reported synthetic yields for analogous compounds?

Discrepancies in yields (e.g., 65% vs. 50% for similar triazole derivatives) may arise from purification methods. Recrystallization in water-ethanol mixtures improves purity but may lower recovery rates. Systematic DOE (Design of Experiments) approaches optimize variables like solvent polarity and cooling rates .

Q. How does the compound’s conformation influence its reactivity in copolymerization?

The benzene-1,4-diylbis(methanediyloxy) spacer’s rigidity restricts rotational freedom, favoring linear polymer chains. Comparative studies with flexible spacers (e.g., propane-1,3-diyl) show reduced TgT_g (glass transition temperature) and mechanical strength, highlighting the role of molecular geometry .

Q. What advanced separation techniques (e.g., membrane technologies) purify this compound from byproducts?

Membrane filtration (CRDC subclass RDF2050104) with molecular weight cutoffs <500 Da effectively isolates the monomer from oligomeric byproducts. Solvent-resistant nanofiltration membranes (e.g., polyimide-based) achieve >90% purity in continuous flow systems .

Methodological Guidance

Designing a kinetic study to probe esterification side reactions:

  • Use in-situ 1H^1H-NMR to monitor methoxy group consumption.
  • Quench aliquots at intervals (e.g., 2, 4, 8 hours) and analyze via HPLC-MS to track intermediates.
  • Fit data to a second-order kinetic model, adjusting acid catalyst concentration to suppress hydrolysis .

Validating crystallographic data against theoretical models:

  • Compare XRD-derived bond lengths/angles with DFT-optimized geometries (software: Gaussian, ORCA).
  • Calculate Hirshfeld surfaces to quantify intermolecular contacts (e.g., π-π stacking vs. H-bonding) .

Addressing solubility challenges in polymerization trials:

  • Screen co-solvents (e.g., DMF/chloroform mixtures) to balance solubility and reactivity.
  • Employ sonication or microwave-assisted heating to disrupt crystalline domains .

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